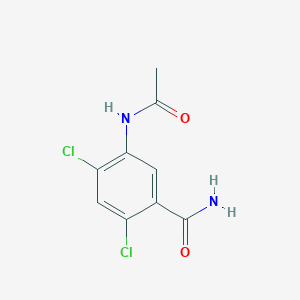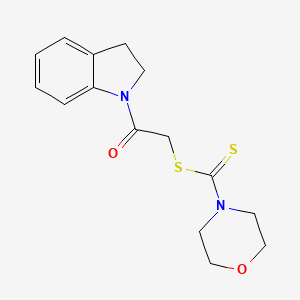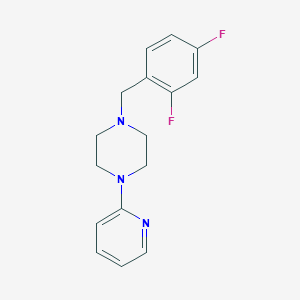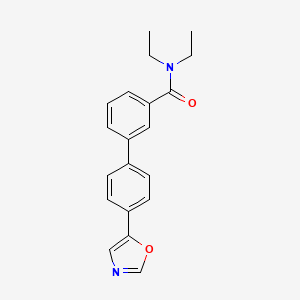
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied.
Mécanisme D'action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) is not fully understood. However, researchers have proposed that this compound exerts its cytotoxic and antimicrobial effects through the inhibition of specific enzymes and proteins. For example, it has been reported that 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) have been studied extensively. Researchers have reported that this compound exhibits significant cytotoxicity against cancer cells, where it induces cell cycle arrest and apoptosis. Additionally, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has been shown to inhibit the growth of various bacterial and fungal strains, where it disrupts cell membrane integrity and inhibits protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) in lab experiments is its potential as an anticancer and antimicrobial agent. This compound exhibits significant cytotoxicity against cancer cells and inhibits the growth of various bacterial and fungal strains. Additionally, the synthesis method for this compound is relatively simple and can be carried out in a standard laboratory setting. However, one of the limitations of using 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) in lab experiments is its potential toxicity. This compound exhibits cytotoxicity against both cancer and normal cells, which may limit its potential use in clinical settings.
Orientations Futures
There are several future directions for the study of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone). One potential direction is the further investigation of its mechanism of action. The exact mechanism by which this compound exerts its cytotoxic and antimicrobial effects is not fully understood and requires further study. Additionally, researchers could explore the potential use of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) in combination with other anticancer or antimicrobial agents to enhance its efficacy. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in clinical settings.
Méthodes De Synthèse
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with mesitylhydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This synthesis method has been reported in the literature and has been used by researchers to obtain 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) for various applications.
Applications De Recherche Scientifique
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicine, where it has been studied for its potential as an anticancer agent. Researchers have reported that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has been studied for its potential as an antimicrobial agent, where it has shown promising results against various bacterial and fungal strains.
Propriétés
IUPAC Name |
5-methyl-2-phenyl-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-10-13(2)17(14(3)11-12)20-21-18-15(4)22-23(19(18)24)16-8-6-5-7-9-16/h5-11,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJGCJXRJWCMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)


![1-[(2,4-difluorophenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5660861.png)


![2-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-1-piperazinyl)-4,6-dimethylpyrimidine](/img/structure/B5660886.png)

![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5660894.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide hydrochloride](/img/structure/B5660905.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660928.png)
![(1R*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5660935.png)
![(3R*,4R*)-3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5660938.png)
![2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5660957.png)